4-Fluoro Bupropion

Übersicht

Beschreibung

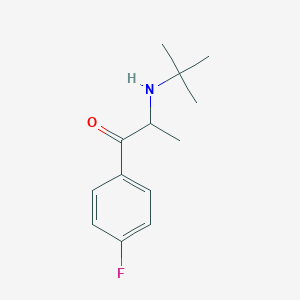

2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a tert-butylamino group and a fluorophenyl group attached to a propanone backbone. Its unique structure imparts distinct chemical and physical properties, making it a subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluoroacetophenone with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

4-Fluoro bupropion maintains the fundamental mechanism of action of bupropion, primarily inhibiting the reuptake of dopamine and norepinephrine. This dual action is significant in treating depressive disorders, particularly in patients who experience sexual dysfunction as a side effect of traditional selective serotonin reuptake inhibitors (SSRIs) . Research indicates that this compound may have a more favorable side effect profile compared to other antidepressants, making it a promising candidate for further clinical development.

Smoking Cessation Aid

Similar to bupropion, this compound may serve as an effective aid for smoking cessation. The compound's ability to modulate dopaminergic pathways is crucial for reducing withdrawal symptoms and cravings associated with nicotine addiction . Studies have shown that bupropion significantly increases the success rates of quitting smoking, and it is hypothesized that its fluorinated counterpart could enhance this efficacy through improved pharmacokinetic properties .

Neurological Disorders

The neuroprotective effects of this compound are also under investigation for potential applications in neurological disorders such as Parkinson's disease and attention-deficit hyperactivity disorder (ADHD). The modulation of dopaminergic signaling pathways could alleviate symptoms associated with these conditions . Additionally, animal studies suggest that this compound may reduce pain responses, indicating potential applications in pain management therapies .

Pharmacokinetic Advantages

The fluorination of bupropion alters its pharmacokinetic profile, potentially leading to improved bioavailability and longer half-life. This modification can enhance the therapeutic effects while reducing the frequency of dosing required for efficacy . The implications of these pharmacokinetic changes are significant for patient compliance and overall treatment outcomes.

Analytical Methods for Detection

Recent advancements have been made in analytical techniques to quantify this compound in biological samples. High-performance liquid chromatography (HPLC) methods utilizing fluorescence detection have been developed, allowing for sensitive and accurate measurement of the compound in human plasma and urine . These methods are crucial for clinical studies assessing the pharmacokinetics and effectiveness of this compound.

Case Studies and Research Findings

A variety of studies have been conducted to explore the effects and applications of this compound:

- Study on Dopaminergic Neurons : Research demonstrated that this compound influences dopaminergic neuron firing rates in the ventral tegmental area (VTA), suggesting its role in modulating reward pathways .

- Interaction with Nicotinic Receptors : Investigations into the interaction between this compound and nicotinic acetylcholine receptors have provided insights into its potential mechanisms of action, particularly in smoking cessation .

- Pain Response Studies : Animal studies indicated that administration of this compound reduced formalin-induced pain behaviors, highlighting its possible utility in pain management strategies .

Wirkmechanismus

The mechanism of action of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use. For example, in a biological setting, the compound may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:

2-(Tert-butylamino)-1-phenylpropan-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

2-(Tert-butylamino)-1-(4-methylphenyl)propan-1-one: The presence of a methyl group instead of fluorine alters its physical and chemical characteristics.

Biologische Aktivität

4-Fluoro Bupropion is a fluorinated analog of the well-known antidepressant bupropion. Its pharmacological profile is being actively studied due to its potential therapeutic benefits and distinct biological activities compared to its parent compound. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and implications for various medical conditions.

This compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It inhibits the reuptake of dopamine (DA) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. The compound's activity on the dopamine transporter (DAT) has been shown to enhance dopamine signaling, which is crucial for mood regulation and cognitive function.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure of bupropion, such as the addition of a fluorine atom, can significantly alter its pharmacological properties. For instance, studies have demonstrated that this compound exhibits enhanced inhibitory potency on DA and NE transporters compared to bupropion itself, with reported IC50 values indicating higher efficacy in blocking these transporters .

Antidepressant Activity

Clinical studies have highlighted the antidepressant effects of this compound. A systematic review indicated that bupropion, and by extension its analogs like this compound, can lead to significant reductions in depressive symptoms across various populations . The efficacy is often measured using scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and Hamilton Depression Rating Scale (HAM-D).

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Research has shown that bupropion can inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models . This effect is particularly relevant in conditions characterized by chronic inflammation, such as Crohn's disease and osteoporosis.

Case Studies

Several case studies have documented the effects of bupropion and its analogs in clinical settings:

- Crohn's Disease : A patient treated with bupropion showed significant remission from symptoms associated with Crohn's disease, correlating with decreased levels of inflammatory markers .

- Osteoporosis : In an animal model, administration of bupropion resulted in improved bone mineral density and reduced markers of bone turnover in ovariectomized rats .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of bupropion with rapid absorption from the gastrointestinal tract and peak serum concentrations achieved within a few hours post-administration. The metabolism predominantly occurs via CYP2B6, producing several active metabolites that contribute to its overall therapeutic effects .

| Parameter | Value |

|---|---|

| Absorption | Rapid from GI tract |

| Peak Concentration | 2-5 hours |

| Volume of Distribution | 20-47 L/kg |

| Plasma Protein Binding | ~85% |

| Half-life | Approximately 14 hours |

Eigenschaften

IUPAC Name |

2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBHJXDTSQSFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611083 | |

| Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-12-3 | |

| Record name | 2-[(1,1-Dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.